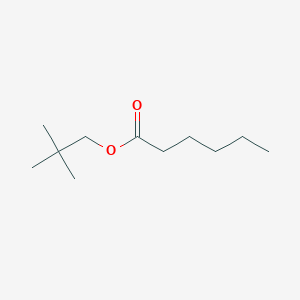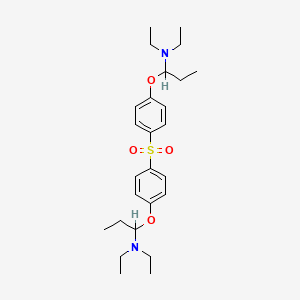![molecular formula C24H12O2 B14484977 Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione CAS No. 65324-02-9](/img/structure/B14484977.png)
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthio-1,4-naphthoquinone with lithium enolates or pyridinium ylides can yield alkylated naphthoquinones . Another approach involves the use of palladium-catalyzed coupling reactions to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.
化学反应分析
Types of Reactions
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying PAH behavior.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with specific binding sites, leading to the modulation of biological processes.
相似化合物的比较
Similar Compounds
Benz[a]anthracene: Another PAH with a similar structure, known for its carcinogenic properties.
Naphtho[2,3-b]furan-4,9-dione: A related compound with applications in organic synthesis and material science.
Uniqueness
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its complex structure allows for diverse functionalization, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
65324-02-9 |
|---|---|
分子式 |
C24H12O2 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-dione |
InChI |
InChI=1S/C24H12O2/c25-19-11-10-18-17-7-3-5-13-8-9-15-12-14-4-1-2-6-16(14)22(21(15)20(13)17)23(18)24(19)26/h1-12H |
InChI 键 |
MQFWXGIODZINOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=C(C5=CC=C4)C=CC(=O)C6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


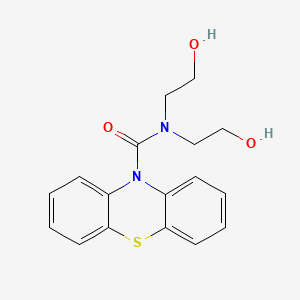
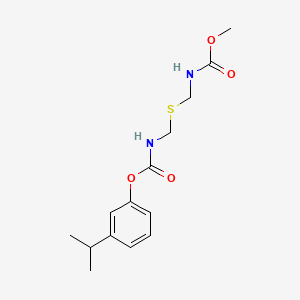
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
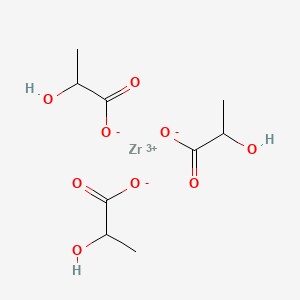

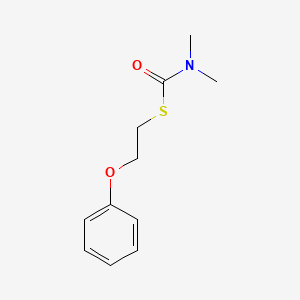
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
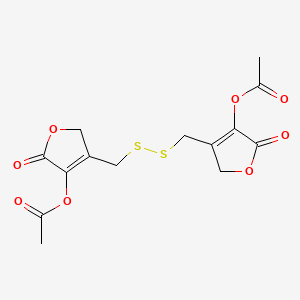
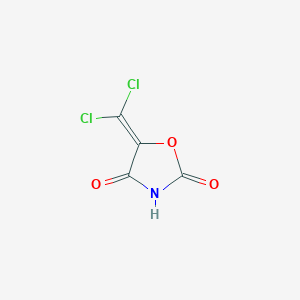
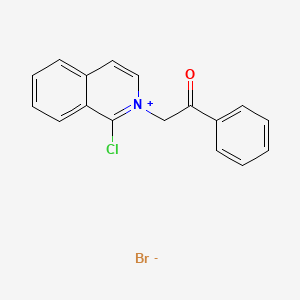
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
